Reactive Blue 2

Description

conjugated to sepharose for affinity column for serum albumin; dye is a potent inhibitor of protein synthesis in some mammalian cell extracts

Properties

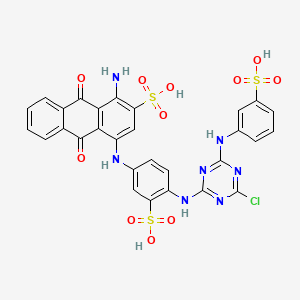

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Reactive Blue 2

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Reactive Blue 2 (C.I. 61211). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information about this compound.

Core Chemical Identity and Properties

This compound is a reactive dye belonging to the anthraquinone (B42736) class, characterized by a complex aromatic structure that incorporates a monochlorotriazine reactive group.[1][2] This reactive moiety allows the dye to form covalent bonds with substrates such as cellulose (B213188) fibers.[3] The compound is widely recognized in biological research as a purinergic receptor antagonist, particularly for P2Y receptors.[4][5] Commercially available this compound is often a mixture of constitutional isomers, differing in the substitution pattern of the terminal sulfophenyl group.[2][5]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid[6][7] |

| Synonyms | C.I. This compound, Cibacron Blue F3G-A, Procion Blue HB, Affi-gel blue[6][7][8] |

| CAS Number | 12236-82-7[6][7][9] |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃[6][7][9] |

| Molecular Weight | 774.16 g/mol [8][9][10] |

| Appearance | Dark blue powder or saline suspension[7][10] |

| Melting Point | >300°C[6][11] |

| Density | ~1.845 g/cm³[6][10] |

| Solubility | Soluble in water[10] |

| UV-Vis λmax | 607 nm (attributed to π→π* transitions in the anthraquinone core)[11] |

| FTIR Key Peaks (cm⁻¹) | 3414 (O-H/N-H stretch), 1654 (C=O stretch), 1188–1224 (S=O stretch), 617 (C-Cl stretch)[11] |

Molecular Structure Visualization

The structure of this compound is composed of four main components: an anthraquinone chromophore, a triazine reactive group, and two substituted aniline (B41778) bridges. The following diagram illustrates the logical relationship between these core structural components.

Caption: Logical relationship of the main chemical moieties within this compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and an application example involving its use in the preparation of a specialized adsorbent.

The manufacturing of this compound is a multi-step condensation process.[1] The general workflow is outlined below.

Caption: A simplified workflow diagram for the synthesis of this compound.

Detailed Methodology:

-

First Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,5-Diaminobenzenesulfonic acid. This reaction is typically an Ullmann-type coupling, often catalyzed by a mixture of copper sulfate (B86663) and an iron salt at elevated temperatures (e.g., 90-95°C) for several hours.[11]

-

Second Condensation: The resulting intermediate from the first step is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction substitutes one of the chlorine atoms on the triazine ring.

-

Final Condensation: The product from the second step is subsequently condensed with either 3-Aminobenzenesulfonic acid (metanilic acid) or 4-Aminobenzenesulfonic acid (sulfanilic acid).[1] This final step yields the this compound molecule. The use of either meta or para isomers of aminobenzenesulfonic acid leads to the corresponding isomers in the final product.

This protocol describes the immobilization of this compound onto chitosan (B1678972) microspheres, creating an adsorbent for metal ions.[6]

Materials:

-

Chitosan powder

-

5% (v/v) Acetic acid solution

-

2.0 mol/L Sodium hydroxide (B78521) (NaOH) solution

-

This compound (RB2)

-

1.0 mol/L Sodium chloride (NaCl) solution

-

3.2 mol/L Sodium carbonate (Na₂CO₃) solution

-

Distilled water

Procedure:

-

Chitosan Microsphere Preparation:

-

Dissolve 3.00 g of chitosan powder in 100 mL of a 5% (v/v) acetic acid solution to prepare the chitosan solution.

-

Generate microspheres by feeding the chitosan solution through a peristaltic pump and a 2.0 mm inner diameter nozzle using compressed air.

-

Drop the solution into a bath containing a 2.0 mol/L NaOH solution to gel the microspheres.

-

Wash the gelled microspheres with distilled water until a neutral pH is achieved.

-

Dry the microspheres in an oven at 60°C.[6]

-

-

Immobilization of this compound:

-

Add 5.0 g of the dried chitosan microspheres to a flask containing 10 mL of a 3.0% (w/v) RB2 solution and 60 mL of 1.0 mol/L NaCl.

-

Allow the system to equilibrate with stirring for 1 hour.

-

Introduce 30 mL of 3.2 mol/L Na₂CO₃ into the system.

-

Maintain the reaction at 80°C for 7 hours in a sealed flask with continuous stirring.[6]

-

-

Washing and Final Preparation:

-

After the reaction, wash the resulting RB2-modified chitosan microspheres (CHS-RB2) multiple times with distilled water, followed by 2.0 mol/L NaCl, and finally with 10% methanol to remove any unreacted dye.[6]

-

Role in Signaling Pathways

This compound is a known antagonist of P2Y purinergic receptors, which are G-protein coupled receptors activated by nucleotides like ATP. By blocking these receptors, this compound can interfere with downstream signaling cascades, such as those involving phospholipase C (PLC) and intracellular calcium mobilization.[4]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:12236-82-7 | Chemsrc [chemsrc.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 12236-82-7 [chemicalbook.com]

- 10. Cas 12236-82-7,this compound | lookchem [lookchem.com]

- 11. This compound | 79241-87-5 | Benchchem [benchchem.com]

The Chemical Properties of Cibacron Blue 3GA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cibacron Blue 3GA is a synthetic, polyaromatic sulfonated dye that has found extensive application beyond the textile industry, most notably as a versatile and powerful tool in the realms of biochemistry and drug discovery. Its unique chemical structure allows it to serve as an affinity ligand for a wide array of proteins, making it an invaluable resource for protein purification, enzymatic studies, and as a probe for nucleotide-binding sites. This technical guide provides a comprehensive overview of the core chemical properties of Cibacron Blue 3GA, detailed experimental protocols for its use, and visualizations of its interactions with biological systems.

Core Chemical and Physical Properties

Cibacron Blue 3GA is characterized by its complex aromatic structure, which includes an anthraquinone (B42736) chromophore, a triazine ring, and multiple sulfonate groups. These features are responsible for its deep blue color and its ability to interact with proteins through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Reactive Blue 2, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| CAS Number | 84166-13-2 | |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃ | |

| Molecular Weight | 774.16 g/mol | |

| Appearance | Dark blue powder | [1] |

| Solubility | Soluble in water (10 mg/mL) | |

| Absorbance Maximum (λmax) | ~602-620 nm in water | [2] |

| Stability | High resistance to chemical and biological degradation | [1] |

Protein Binding and Inhibition

The structural resemblance of the anthraquinone and triazine rings of Cibacron Blue 3GA to nucleotide cofactors such as NAD⁺ and ATP allows it to bind to the nucleotide-binding sites of many enzymes.[1][3] This mimicry is a key factor in its broad applicability in protein science. The binding affinity and inhibitory potential of Cibacron Blue 3GA vary significantly depending on the target protein.

| Target Protein/Receptor | Binding Constant/Inhibition | Reference |

| Glutamine Synthetase (taut form) | K_d = 0.55 µM | [4] |

| Yeast Hexokinase | K_d = 92 µM | |

| Rhodanese | K_d = 44 µM | [5] |

| R46β-lactamase | K_i = 1.2 µM | |

| P2Y Receptors | IC₅₀ = 17.4 µM | |

| P2X Receptors | IC₅₀ = 9.1 µM | |

| Cytochrome b5 Reductase | Mixed inhibition of NADH oxidation | [6] |

| Creatine (B1669601) Kinase | Binds to the substrate binding site | [7] |

| Lactate (B86563) Dehydrogenase | Binds at the NAD⁺ site | [8] |

Experimental Protocols

The most prominent application of Cibacron Blue 3GA is in affinity chromatography, where it is immobilized on a solid support (e.g., agarose) to purify proteins.

General Protocol for Affinity Chromatography using Cibacron Blue 3GA-Agarose

This protocol provides a general framework that can be adapted for the purification of various proteins.

1. Materials:

-

Cibacron Blue 3GA-Agarose resin

-

Chromatography column

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (typically the same as the Equilibration Buffer)

-

Elution Buffer (e.g., Equilibration Buffer containing 1.5 M NaCl, or a specific ligand)

-

Regeneration Solution 1 (e.g., 0.1 M Borate, pH 9.8 + 1.0 M NaCl)

-

Regeneration Solution 2 (e.g., 6 M Urea)

-

Storage Solution (e.g., 2.0 M NaCl with 0.02% sodium azide)

2. Column Preparation: a. Gently resuspend the Cibacron Blue 3GA-Agarose resin. b. Pour the slurry into the chromatography column and allow it to pack under gravity or with a pump. c. Wash the packed column with 3-5 column volumes of deionized water. d. Equilibrate the column with 5-10 column volumes of Equilibration Buffer.

3. Sample Application: a. Prepare the protein sample by clarifying it through centrifugation or filtration. b. Exchange the sample buffer with the Equilibration Buffer using dialysis or a desalting column. c. Apply the prepared sample to the equilibrated column at a flow rate that allows for sufficient binding.

4. Washing: a. Wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins. b. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

5. Elution: a. Elute the bound protein using an appropriate Elution Buffer. Common elution strategies include:

- Salt Gradient: Gradually increase the salt concentration (e.g., 0-1.5 M NaCl) to disrupt electrostatic interactions.

- Specific Ligand: Use a solution of a competing ligand (e.g., 5-50 mM ATP or NAD⁺) to specifically displace the target protein.

- pH Change: Alter the pH of the buffer to change the ionization state of the protein or the dye.

- Chaotropic Agents: Use agents like urea (B33335) or guanidine-HCl to disrupt hydrophobic interactions (often a last resort as it can denature the protein). b. Collect fractions and monitor the protein concentration (e.g., by measuring A₂₈₀).

6. Regeneration and Storage: a. Wash the column with 5-10 column volumes of Regeneration Solution 1, followed by Regeneration Solution 2 if necessary. b. Re-equilibrate the column with Equilibration Buffer. c. For long-term storage, wash the column with Storage Solution and store at 2-8°C. Do not freeze. [9]

Example Protocol: Purification of Serum Albumin

-

Equilibration Buffer: 10 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5.

-

Sample: Human plasma.

-

Elution Buffer: 40 mM Sodium Octanoate in Equilibration Buffer.

Example Protocol: Purification of Dehydrogenases

-

Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.

-

Elution Buffer: Equilibration Buffer containing 10 mM NAD⁺.

Visualizations: Signaling Pathways and Experimental Workflows

Logical Workflow for Protein Purification using Affinity Chromatography

Caption: A typical workflow for protein purification using Cibacron Blue affinity chromatography.

Signaling Pathway of P2Y Receptors

Cibacron Blue 3GA acts as an antagonist for P2Y receptors, which are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes. The diagram below illustrates the general signaling cascade initiated by P2Y receptor activation, which is inhibited by Cibacron Blue 3GA.

Caption: Simplified signaling pathway of Gq-coupled P2Y receptors, antagonized by Cibacron Blue 3GA.

Mechanism of Presynaptic Glutamate (B1630785) Release Inhibition

Cibacron Blue 3GA has been shown to inhibit stimulus-evoked glutamate release. The following diagram illustrates the key steps in presynaptic glutamate release, a process that can be modulated by various factors, including those sensitive to Cibacron Blue 3GA's inhibitory actions, potentially through its effects on P2 receptors or other ATP-binding proteins involved in vesicle trafficking.

Caption: Key steps in presynaptic glutamate release and the inhibitory effect of Cibacron Blue 3GA.

Conclusion

Cibacron Blue 3GA remains a cornerstone ligand in affinity chromatography and a valuable tool for studying protein-nucleotide interactions. Its well-characterized chemical properties, coupled with its broad binding specificity, provide researchers with a powerful method for protein purification and functional analysis. The detailed protocols and visual representations of its biological interactions provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into its diverse applications in science and medicine.

References

- 1. agscientific.com [agscientific.com]

- 2. chromsoc.jp [chromsoc.jp]

- 3. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Cibacron Blue F3GA with glutamine synthetase: use of the dye as a conformational probe. 1. Studies using unfractionated dye samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of specific interactions of coenzymes, regulatory nucleotides and cibacron blue with nucleotide binding domains of enzymes by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of Cibacron blue F3GA to the flavin and NADH sites in cytochrome b5 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human brain creatine kinase binding to immobilized cibacron blue F3GA: characterization and use in purification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complications encountered using cibacron blue F3G-A as a ligand for affinity precipitation of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Properties of Reactive Blue 2: A Technical Guide

Introduction

Reactive Blue 2, also known by trade names such as Cibacron Blue F3G-A and Procion Blue HB, is a synthetic anthraquinone (B42736) dye.[1][2] Its chemical structure features a reactive triazine group that allows it to form covalent bonds with hydroxyl or amino groups, making it widely used in the textile industry for dyeing cellulose, polyamide, and silk fibers.[1][3] Beyond textiles, its ability to bind to a variety of proteins and enzymes has made it a valuable ligand in affinity chromatography for purification processes.[4][5] This guide provides an in-depth overview of the key spectroscopic properties of this compound, along with detailed experimental protocols for their characterization, aimed at researchers and professionals in life sciences and drug development.

Chemical and Physical Identity

A clear understanding of the dye's fundamental properties is essential for its application in research. This compound is characterized by the following identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | 1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | [2] |

| Synonyms | C.I. This compound, C.I. 61211, Cibacron Blue F3G-A, Procion Blue HB, Affi-gel blue | [1][2] |

| CAS Number | 12236-82-7 | [1][2] |

| Molecular Formula | C₂₉H₁₇ClN₇Na₃O₁₁S₃ | [1][3] |

| Molecular Weight | 840.11 g/mol | [1][3] |

| Chemical Class | Anthraquinone Dye | [1][2] |

| Physical Description | Deep blue powder with good solubility in water. | [1][2] |

Spectroscopic Data

The interaction of this compound with electromagnetic radiation is fundamental to its quantitative analysis and application. The key spectroscopic parameters are summarized below.

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~602 nm | In water | [5] |

| ~615 nm | Not specified | [6] | |

| Molar Absorptivity (ε) | 7.0 x 10³ L·mol⁻¹·cm⁻¹ | Not specified | [6] |

| Emission Maximum (λem) | Not reported | - | |

| Fluorescence Quantum Yield (ΦF) | Not reported | - |

Note: Specific fluorescence properties such as emission maximum and quantum yield for this compound are not widely reported in the literature, as it is primarily used as a colorimetric dye and affinity ligand rather than a fluorescent probe. The experimental protocols provided in the following sections describe how these parameters can be determined.

Experimental Protocols

Accurate spectroscopic analysis requires standardized procedures. The following sections detail the methodologies for determining the absorption and fluorescence properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum, identify the wavelength of maximum absorbance (λmax), and create a calibration curve for concentration analysis.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 8.4 mg) of this compound powder using an analytical balance.

-

Quantitatively transfer the dye to a 100 mL volumetric flask.

-

Dissolve the dye in deionized water and fill the flask to the calibration mark to create a stock solution (e.g., 0.1 mM).[7] Ensure the solution is homogeneous by inverting the flask several times.

-

-

Preparation of Standard Dilutions:

-

Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).[8] Use volumetric flasks and pipettes for accuracy.

-

-

Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and its light source, allowing at least 20-30 minutes for stabilization.[9]

-

Set the instrument to scan a wavelength range from 300 nm to 800 nm to capture the full visible spectrum.[10]

-

Fill a clean quartz or glass cuvette with the solvent (deionized water) to serve as a blank.[8]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[10]

-

Measure the absorbance of each standard solution, starting from the most dilute. Rinse the cuvette with the next solution before filling to avoid cross-contamination.[7]

-

-

Data Analysis:

-

Plot the absorbance spectrum (Absorbance vs. Wavelength) for one of the concentrations. The peak of this spectrum is the λmax.[7]

-

Create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.[8]

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used to determine the concentration of unknown samples based on their absorbance, according to the Beer-Lambert law.[8][11]

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 11. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

Reactive Blue 2 as a Probe for Nucleotide-Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 2, also known by trade names such as Cibacron Blue F3G-A and Procion Blue H-B, is a sulfonated polyaromatic triazine dye.[1] Originally developed for the textile industry, it has become an invaluable tool in biochemical and pharmacological research due to its remarkable ability to mimic the structure of nucleotide coenzymes like NAD+, NADP+, and ATP.[2] This property allows it to bind with significant affinity and specificity to the nucleotide-binding sites of a wide range of proteins.[2][3]

This technical guide provides a comprehensive overview of the use of this compound as a probe for nucleotide-binding sites. It covers the underlying principles, detailed experimental protocols, and quantitative data to assist researchers in utilizing this versatile molecule for protein purification, enzyme inhibition studies, and characterization of nucleotide-binding proteins.

Chemical Structure of this compound:

This compound is an anthraquinone (B42736) derivative and is commercially available as a mixture of constitutional isomers, primarily the meta and para isomers of the terminal sulfonic acid group on the F-ring.[1]

Mechanism of Action: A Nucleotide Analog

The utility of this compound as a probe stems from its structural resemblance to nucleotide cofactors. The anthraquinone, triazine, and phenyl rings of the dye molecule are arranged in a conformation that mimics the adenine, ribose, and pyrophosphate moieties of nucleotides.[2] This structural analogy enables it to fit into the dinucleotide fold, a common structural motif in many dehydrogenases and kinases.[4]

The interaction between this compound and proteins is primarily based on a combination of:

-

Electrostatic Interactions: The negatively charged sulfonate groups on the dye interact with positively charged amino acid residues (e.g., lysine, arginine) within the nucleotide-binding site.

-

Hydrophobic Interactions: The aromatic rings of the dye engage in hydrophobic interactions with nonpolar residues in the binding pocket.[3]

-

Hydrogen Bonding: The various nitrogen and oxygen atoms in the dye molecule can act as hydrogen bond donors and acceptors.

These interactions, while not always strictly specific to the dinucleotide fold, are strong enough to allow for the effective use of this compound in various applications.[4][5]

Quantitative Data: Inhibition and Binding Affinities

This compound acts as an inhibitor for many nucleotide-dependent enzymes by competing with the natural nucleotide substrate for the binding site. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for a selection of enzymes.

| Enzyme/Receptor | Organism/System | Type of Inhibition | Ki (μM) | IC50 (μM) | Reference(s) |

| Thylakoid Protein Kinase (membrane-bound) | Thylakoids | Noncompetitive | 8 | - | [6] |

| Thylakoid Protein Kinase (purified) | Thylakoids | Noncompetitive | 6 | - | [6] |

| Aldehyde Dehydrogenase (low-Km) | Rat Liver Mitochondria | Competitive (with respect to DOPAL) | 8.4 ± 2.8 | - | [7][8] |

| P2Y Receptors | |||||

| P2X1 Receptor | Rat Vas Deferens | - | - | 28.4 | [1] |

| P2Y1-like Receptor | Guinea Pig Taenia Coli | - | - | 7.7 | [1] |

| P2Y1-like Receptor (meta isomer) | Guinea Pig Taenia Coli | - | - | 12.0 | [1] |

| P2Y1-like Receptor (para isomer) | Guinea Pig Taenia Coli | - | - | 2.6 | [1] |

| P2Y Receptor (ATP-induced surfactant secretion) | Rat Alveolar Type II Cells | - | - | 150 | [4] |

Experimental Protocols

Affinity Chromatography

This compound immobilized on a solid support, typically agarose (B213101) or Sepharose, is widely used for the purification of nucleotide-binding proteins.[3]

4.1.1. Preparation of this compound-Agarose

This protocol describes the covalent attachment of this compound to an agarose matrix.

Materials:

-

Agarose beads (e.g., Sepharose CL-6B)

-

This compound

-

Sodium carbonate (Na2CO3)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Coupling buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

-

Washing buffers (e.g., water, high salt buffer)

Protocol:

-

Activation of Agarose: Swell the agarose beads in distilled water. Wash the beads extensively with distilled water on a sintered glass funnel.

-

Dye Solution Preparation: Dissolve this compound in distilled water to a concentration of 10 mg/mL.

-

Coupling Reaction:

-

Suspend the washed agarose beads in a solution of 2 M NaCl and 0.1 M Na2CO3.

-

Slowly add the this compound solution to the agarose slurry while stirring gently.

-

Allow the reaction to proceed at room temperature for 2-3 hours with continuous gentle mixing.

-

-

Washing the Matrix:

-

After the coupling reaction, wash the beads extensively with distilled water to remove unreacted dye.

-

Wash with a high salt buffer (e.g., 1 M NaCl in coupling buffer) to remove non-covalently bound dye.

-

Continue washing with distilled water until the wash solution is colorless.

-

-

Storage: Store the prepared this compound-agarose in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

4.1.2. Protein Purification using this compound-Agarose

Materials:

-

Prepared this compound-Agarose column

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]

-

Elution Buffer (e.g., Binding buffer containing 1 M NaCl, or a specific nucleotide like 10 mM NAD+)[6]

-

Crude protein extract

Protocol:

-

Column Equilibration: Pack a column with the this compound-Agarose. Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.[9]

-

Sample Application: Apply the crude protein extract to the column at a slow flow rate to allow for binding.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein using one of the following methods:

-

Salt Gradient/Step Elution: Apply an increasing gradient or a step of high salt concentration (e.g., 0.1 M to 2 M NaCl) in the binding buffer.[9]

-

Specific Elution: Apply the binding buffer containing a competing nucleotide (e.g., 1-20 mM NAD+, ATP).

-

-

Regeneration: After elution, wash the column with a high salt buffer followed by the binding buffer to regenerate it for future use. For long-term storage, wash with 20% ethanol.[6]

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on a nucleotide-dependent enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

This compound stock solution

-

Assay buffer

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Reagents: Prepare a series of dilutions of this compound in the assay buffer. Prepare the enzyme and substrate solutions at appropriate concentrations.

-

Assay Setup:

-

In a microplate or cuvette, add the assay buffer, the enzyme solution, and varying concentrations of this compound.

-

Include a control reaction with no inhibitor.

-

-

Pre-incubation: Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the assay temperature to allow for binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.

-

Data Analysis:

-

Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.

-

Use Lineweaver-Burk or non-linear regression analysis to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the Ki value.[10]

-

Spectroscopic Binding Studies

Spectroscopic methods can be employed to study the binding of this compound to a protein in solution.

4.3.1. UV-Visible Difference Spectroscopy

Principle: The binding of this compound to a protein can cause a shift in its absorption spectrum. By measuring the difference in absorbance between the free dye and the dye-protein complex, one can monitor the binding event.

Protocol:

-

Prepare Solutions: Prepare solutions of the protein and this compound in a suitable buffer.

-

Record Spectra:

-

Record the UV-Vis spectrum of the protein solution alone and the this compound solution alone.

-

Mix the protein and this compound solutions and record the spectrum of the mixture.

-

-

Calculate Difference Spectrum: Subtract the sum of the individual spectra of the protein and the dye from the spectrum of the mixture. The resulting difference spectrum will show changes in absorbance upon binding.

-

Titration: Perform a titration by adding increasing concentrations of the protein to a fixed concentration of this compound (or vice versa) and recording the difference spectrum at each point.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the titrant. This data can be used to determine the binding stoichiometry and the dissociation constant (Kd).[11]

4.3.2. Fluorescence Quenching

Principle: The intrinsic fluorescence of a protein (due to tryptophan and tyrosine residues) may be quenched upon the binding of a ligand like this compound. This quenching can be used to determine binding parameters.[12]

Protocol:

-

Prepare Solutions: Prepare a solution of the protein in a suitable buffer. Prepare a stock solution of this compound.

-

Fluorescence Measurements:

-

Measure the fluorescence emission spectrum of the protein solution alone (excite at ~280-295 nm).

-

Perform a titration by adding small aliquots of the this compound stock solution to the protein solution.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Plot the fluorescence quenching (F0/F, where F0 is the initial fluorescence and F is the fluorescence at each inhibitor concentration) against the concentration of this compound.

-

Use the Stern-Volmer equation or other appropriate models to analyze the data and determine the binding constant (Ka) and the number of binding sites.[13]

-

Visualizations

Caption: Workflow for protein purification using this compound affinity chromatography.

Caption: Workflow for an enzyme inhibition assay using this compound.

Caption: Simplified signaling pathway of the P2Y1 receptor and its inhibition by this compound.[5][14]

Conclusion

This compound remains a powerful and versatile probe for the study of nucleotide-binding sites in proteins. Its utility in affinity chromatography for protein purification is well-established, and its role as an inhibitor provides a valuable tool for characterizing enzyme kinetics and probing receptor function. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively employ this compound in their investigations. As with any probe, a thorough understanding of its mechanism of action and potential for non-specific interactions is crucial for the accurate interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. eblbio.com [eblbio.com]

- 3. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P2RY1 - Wikipedia [en.wikipedia.org]

- 6. content.abcam.com [content.abcam.com]

- 7. Immobilization of proteins on oxidized crosslinked Sepharose preparations by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of aldehyde dehydrogenases by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 12. Tryptophan Fluorescence Quenching by Enzyme Inhibitors As a Tool for Enzyme Active Site Structure Investigation: Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of fluorescence quenching mechanism between quercetin and tyrosine-H(2)O(2)-enzyme catalyzed product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Serendipitous Discovery and Technical Application of Cibacron Blue in Chromatography: A Guide for Researchers

A deep dive into the history, mechanisms, and protocols of a cornerstone in protein purification, providing scientists and drug development professionals with a comprehensive understanding of Cibacron Blue affinity chromatography.

Initially synthesized as a textile dye, Cibacron Blue F3G-A inadvertently became a revolutionary tool in the field of biochemistry. Its journey from coloring fabric to purifying proteins is a testament to scientific observation and ingenuity. This technical guide explores the history of its discovery, the principles of its application in chromatography, and detailed protocols for its use, offering a valuable resource for researchers in life sciences.

A Fortuitous Observation: The History and Discovery of Cibacron Blue in Chromatography

The utility of Cibacron Blue in protein purification was discovered by chance. Researchers in the 1970s were using Blue Dextran (B179266), a conjugate of Cibacron Blue F3G-A and a high-molecular-weight dextran polymer, as a void volume marker in gel permeation chromatography experiments.[1] It was unexpectedly observed that certain proteins, particularly those with nucleotide-binding sites, co-eluted with the Blue Dextran, indicating an interaction.[1]

Further investigation revealed that the blue chromophore itself, Cibacron Blue F3G-A, was responsible for this binding phenomenon.[1] This led to the realization that the dye, when immobilized on a solid support like agarose, could be used as a pseudo-affinity ligand for the purification of a wide range of proteins.[1][2][3] Its structural resemblance to nucleotide cofactors, such as NAD+, is thought to be a key reason for its high affinity for enzymes like dehydrogenases and kinases.[3] The affordability, ease of immobilization, and high protein-binding capacity of Cibacron Blue have contributed to its widespread adoption in both laboratory and industrial-scale protein purification.[1][2]

The Mechanism of Interaction: A Multifaceted Affinity

The binding of proteins to immobilized Cibacron Blue is a complex interplay of different molecular forces. It is not a simple lock-and-key mechanism but rather a combination of:

-

Electrostatic Interactions: The sulfonate groups on the dye molecule are negatively charged at neutral pH and can interact with positively charged amino acid residues on the protein surface.[1]

-

Hydrophobic Interactions: The aromatic rings of the Cibacron Blue molecule provide a hydrophobic surface that can interact with hydrophobic patches on the protein.

-

Hydrogen Bonding: The various nitrogen and oxygen atoms in the dye structure can participate in hydrogen bonding with appropriate donor and acceptor groups on the protein.

The relative contribution of these forces depends on the specific protein being purified and the experimental conditions, such as pH and ionic strength.[2]

Quantitative Data in Cibacron Blue Chromatography

The efficiency of Cibacron Blue chromatography can be quantified by several parameters, including binding capacity, purification factor, and recovery yield. The following tables summarize representative data for the purification of common proteins using this technique.

| Protein | Matrix | Binding Capacity | Elution Condition | Purification Factor | Recovery Yield | Reference |

| Human Serum Albumin | Blue Sepharose 6 Fast Flow | >18 mg/mL | 1-2 M NaCl in 50 mM Phosphate/Citrate buffer, pH 7.0 | Not specified | Not specified | [4] |

| Human Serum Albumin | Cibacron Blue F3GA-derived polyamide hollow-fiber | 147 mg/g hollow-fiber | 0.5 M NaSCN or 1.0 M NaCl in 0.1 M Tris-HCl buffer | Not specified | Up to 98% | [5] |

| NAD(P)H:Quinone Reductase | Immobilized Cibacron Blue F3GA | Not specified | Not specified | >90% pure in one step | Approaching 80% | [6] |

| Lactate (B86563) Dehydrogenase | Biomimetic dye on Ultrogel A6R | 2.2 µmol dye/g moist gel | NAD+/sulphite | 25-fold | 64% | [7] |

| DNA Antibodies | Cibacron Blue Agarose | >90% of activity bound | 1.0 M NaCl | 50-60-fold | 30-65% | [8] |

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the purification of two common proteins using Cibacron Blue affinity chromatography: Lactate Dehydrogenase (LDH) and Human Serum Albumin (HSA).

Purification of Lactate Dehydrogenase (LDH) from a Cell Lysate

This protocol describes the purification of LDH, an enzyme that binds Cibacron Blue due to its NADH cofactor binding site.

1. Materials:

-

Cibacron Blue 3GA-Agarose resin (e.g., Affi-Gel Blue Gel)

-

Chromatography column

-

Peristaltic pump and fraction collector (optional)

-

Spectrophotometer

-

Binding Buffer: 10 mM Tris-HCl, pH 7.5

-

Elution Buffer: 10 mM Tris-HCl, pH 7.5, containing 5 mM NADH

-

Regeneration Buffer 1: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

-

Regeneration Buffer 2: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5

-

Clarified cell lysate containing LDH

2. Column Packing and Equilibration:

-

Gently resuspend the Cibacron Blue resin in Binding Buffer.

-

Pour the slurry into the chromatography column, allowing the resin to settle into a packed bed. Avoid introducing air bubbles.

-

Wash the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

3. Sample Application:

-

Apply the clarified cell lysate to the top of the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for a 10 mL column).

-

Collect the flow-through fraction. This contains proteins that do not bind to the Cibacron Blue resin.

4. Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound proteins.

-

Monitor the absorbance of the effluent at 280 nm. Continue washing until the absorbance returns to baseline.

5. Elution:

-

Apply the Elution Buffer containing NADH to the column. The NADH will compete with the immobilized dye for the cofactor binding site on LDH, thus eluting the enzyme.

-

Collect fractions and monitor the absorbance at 280 nm to identify the protein peak containing the purified LDH.

6. Regeneration:

-

To reuse the column, wash with 3-5 CV of Regeneration Buffer 1, followed by 3-5 CV of Regeneration Buffer 2.

-

Finally, re-equilibrate the column with Binding Buffer for the next purification run.

Removal of Human Serum Albumin (HSA) from a Sample

This protocol is useful for depleting the highly abundant HSA from serum or plasma samples to facilitate the study of less abundant proteins.

1. Materials:

-

Blue Sepharose 6 Fast Flow resin

-

Chromatography column

-

Binding/Wash Buffer: 50 mM Na₂HPO₄, 50 mM Sodium Citrate, pH 7.0

-

Elution Buffer: 50 mM Na₂HPO₄, 50 mM Sodium Citrate, 1-2 M NaCl, pH 7.0

-

Serum or plasma sample

2. Column Preparation and Equilibration:

-

Pack the Blue Sepharose resin into a column as described for LDH purification.

-

Equilibrate the column with 5-10 CV of Binding/Wash Buffer.

3. Sample Application and Albumin Depletion:

-

Apply the serum or plasma sample to the column. HSA will bind to the Cibacron Blue.

-

The flow-through fraction will contain the serum or plasma depleted of albumin. This fraction can be collected for further analysis.

4. Washing:

-

Wash the column with 5-10 CV of Binding/Wash Buffer to remove any remaining unbound proteins.

5. Elution of Bound Albumin:

-

Elute the bound HSA by applying the Elution Buffer with a high salt concentration (1-2 M NaCl).

-

Collect the eluted fraction if purified albumin is desired.

6. Regeneration:

-

Regenerate the column by washing with several column volumes of high and low pH buffers as described in the LDH protocol, followed by re-equilibration with the Binding/Wash Buffer.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols and the multi-step nature of protein purification involving Cibacron Blue chromatography.

Caption: Workflow for LDH Purification using Cibacron Blue.

Caption: A multi-step protein purification strategy.

References

- 1. agscientific.com [agscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. store.sangon.com [store.sangon.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Protein-Anthraquinone Interactions: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between proteins and anthraquinone (B42736) dyes. Anthraquinones, a class of aromatic organic compounds, are not only historically significant as dyes but are also of great interest in modern pharmacology due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the precise mechanisms by which these compounds bind to and modulate the function of protein targets is critical for the rational design of novel therapeutics. This document details the binding mechanisms, presents key quantitative data, outlines experimental protocols for characterization, and visualizes the impact on cellular signaling pathways.

Core Mechanisms of Protein-Anthraquinone Interaction

The binding of anthraquinone dyes to proteins is governed by a combination of non-covalent forces. The planar, polycyclic aromatic structure of the anthraquinone core is central to these interactions.

-

Hydrophobic Interactions: The aromatic rings of the anthraquinone scaffold readily engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket, such as leucine (B10760876) and valine. This is a primary driving force for complex formation.[1][4]

-

Electrostatic Interactions and Hydrogen Bonding: Hydroxy, amino, and sulfonic acid groups commonly found on anthraquinone derivatives are key participants in electrostatic interactions and hydrogen bonding.[5] For example, the phenols on emodin (B1671224) can form hydrogen bonds with polar regions of a protein's active site.[1] The sulfonic groups on dyes like Cibacron Blue F3G-A enable strong electrostatic bonds.[5]

-

Structural Specificity: In some cases, the interaction is highly specific to a protein's tertiary structure. A classic example is the high affinity of Cibacron Blue F3G-A for proteins containing a "dinucleotide fold," a structural motif common in dehydrogenases and kinases that binds coenzymes like NAD⁺ and ATP.[3][6] The dye is thought to mimic the conformation of these natural ligands.[7]

Quantitative Analysis of Protein-Anthraquinone Interactions

The affinity and inhibitory potential of anthraquinone dyes are quantified by various parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC₅₀). Lower values for these constants indicate higher affinity and greater potency.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants

| Anthraquinone Dye/Derivative | Protein Target | Method | Kd / Ki Value | Notes |

| Emodin | Protein Kinase CK2 | Enzyme Kinetics | Ki = 7.2 µM (or 1.5 µM) | ATP competitive inhibitor.[1][8] |

| Quinalizarin | Protein Kinase CK2 | Enzyme Kinetics | Ki = 0.052 µM | A more potent and selective anthraquinone inhibitor for CK2.[1] |

| MNA (1,8-dihydroxy-4-nitro-anthracene-9,10-dione) | Protein Kinase CK2 | Enzyme Kinetics | Ki = 0.78 µM | |

| MNX (1,8-dihydroxy-4-nitroxanthen-9-one) | Protein Kinase CK2 | Enzyme Kinetics | Ki = 0.80 µM | |

| DAA (1,4-dihydroxy-5,8-diaminoanthracene-9,10-dione) | Protein Kinase CK2 | Enzyme Kinetics | Ki = 0.42 µM | |

| Anthraquinone Glycoside (from Knoxia valerianoides) | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Kinetics | Ki = 0.61 µM - 1.57 µM | Competitive inhibitors.[9] |

| Cibacron Blue F3G-A | Lactate (B86563) Dehydrogenase (LDH) | Analytical Affinity Chromatography | Kd = 0.29 µM | Binds to the dinucleotide binding fold.[10] |

| Cibacron Blue F3G-A | Cyclic Nucleotide Phosphodiesterase | Enzyme Kinetics | Ki = 0.3 µM | Competitive inhibitor.[7] |

| Alizarin Complexone | Human Serum Albumin (HSA) | Time-Resolved Fluorescence | Affinity of 10⁵ M⁻¹ |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values

| Anthraquinone Dye/Derivative | Protein/Cell Target | IC₅₀ Value |

| Aloe-emodin | Lipoxygenase (LOX) | 29.49 µM |

| Aloe-emodin | Cytochrome P450 1B1 (CYP1B1) | 0.192 nM |

| Emodin | Cytochrome P450 1B1 (CYP1B1) | 0.067 µM |

| Emodin | Protein Kinase CK2 (Candida cells) | 2.8 µg/mL |

| Emodin | Mycobacterium tuberculosis proteasome | 81.05 µM |

| Anthraquinone Glycosides (from Knoxia valerianoides) | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.05 µM to 13.74 µM |

| Anthraquinone Derivative (8t) | Phosphoglycerate Mutase 1 (PGAM1) | 0.25 µM (enzymatic) |

Key Experimental Protocols for Characterization

Several biophysical techniques are essential for elucidating the nature of protein-anthraquinone interactions. Below are detailed methodologies for three common approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events between a protein immobilized on a sensor chip and a small molecule (the anthraquinone dye) flowed over the surface.

Methodology:

-

Sensor Chip Preparation: Select a sensor chip (e.g., CM5) and activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Protein Immobilization: Inject the target protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The protein will be covalently coupled to the dextran matrix via its primary amine groups.

-

Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

Binding Analysis:

-

Prepare a series of dilutions of the anthraquinone dye in a suitable running buffer (e.g., HBS-EP).

-

Inject the dye solutions sequentially over the sensor surface, starting from the lowest concentration. Each injection cycle consists of an association phase (dye flows over) and a dissociation phase (running buffer flows over).

-

A "zero-concentration" analyte injection (running buffer only) should be included for double referencing.

-

-

Data Analysis: The change in the refractive index at the surface, measured in Resonance Units (RU), is proportional to the mass bound. The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

References

- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aloe emodin shows high affinity to active site and low affinity to two other sites to result consummately reduced inhibition of lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The replacement of ATP by the competitive inhibitor emodin induces conformational modifications in the catalytic site of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The specific interaction of Cibacron and related dyes with cyclic nucleotide phosphodiesterase and lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of specific interactions of coenzymes, regulatory nucleotides and cibacron blue with nucleotide binding domains of enzymes by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactive Blue 2: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Reactive Blue 2, including its synonyms, CAS number, and key applications. This document details experimental protocols for its use as a P2Y receptor antagonist and in affinity chromatography, and includes a visualization of the affinity chromatography workflow.

Core Properties of this compound

This compound is a synthetically produced, water-soluble, blue-colored anthraquinone (B42736) dye.[1] It is widely utilized in biochemical and pharmacological research due to its ability to interact with various proteins and enzymes.

| Identifier | Value |

| CAS Number | 12236-82-7[1][2][3][4][5] |

| Synonyms | Basilen Blue E-3G, C.I. 61211, C.I. This compound, Cibacron Blue 3G-A, Cibacron Blue F3GA, Procion Blue HB, Procion Blue H-B[1][3][4][5] |

| Molecular Formula | C₂₉H₁₇ClN₇Na₃O₁₁S₃[2] |

| Molecular Weight | 840.11 g/mol [2] |

Applications in Research and Drug Development

This compound has proven to be a valuable tool in several areas of scientific investigation, most notably as a purinergic receptor antagonist and as a ligand in affinity chromatography.

P2Y Receptor Antagonism

This compound is recognized for its antagonistic activity at P2Y purinergic receptors, a class of G protein-coupled receptors activated by nucleotides such as ATP and ADP.[3] This property makes it a useful pharmacological tool for studying the physiological roles of these receptors in various cellular processes. However, it is important to note that this compound is generally considered a non-selective P2Y receptor antagonist and may also affect P2X receptors.[3]

The following provides a generalized methodology for assessing the antagonistic properties of this compound on P2Y receptors in a cell-based assay.

1. Cell Culture and Preparation:

- Culture a suitable cell line endogenously expressing the P2Y receptor of interest (e.g., 1321N1 human astrocytoma cells) in appropriate media and conditions.

- On the day of the experiment, harvest the cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Determine cell viability and concentration using a hemocytometer or automated cell counter.

2. Calcium Mobilization Assay:

- Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of intracellular calcium mobilization upon receptor activation.

- Wash the cells to remove excess dye and resuspend them in the physiological buffer.

3. Antagonist Incubation:

- Aliquot the cell suspension into a 96-well plate.

- Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor binding. Include a vehicle control (buffer only).

4. Agonist Stimulation and Data Acquisition:

- Measure the baseline fluorescence using a fluorescence plate reader.

- Add a known concentration of a P2Y receptor agonist (e.g., ADP or ATP) to the wells to stimulate the receptor.

- Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels due to receptor activation.

5. Data Analysis:

- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

- Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound.

- Determine the IC₅₀ value for this compound, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. This can be calculated using non-linear regression analysis.

Affinity Chromatography

This compound, often referred to as Cibacron Blue F3GA in this context, is widely used as a ligand in affinity chromatography to purify a variety of proteins, particularly those that bind nucleotides like NAD⁺, NADP⁺, and ATP.[6] The dye's triazine ring allows for its covalent attachment to a solid support matrix, such as agarose (B213101) beads.

This protocol outlines the general steps for purifying a target protein from a complex mixture.

1. Column Preparation:

- Swell the this compound-agarose resin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

- Pack the resin into a chromatography column and equilibrate the column by washing it with several column volumes of the binding buffer. The binding buffer should be optimized to promote the specific interaction between the target protein and the dye.

2. Sample Application:

- Prepare the protein sample (e.g., cell lysate, tissue homogenate) by clarifying it through centrifugation or filtration to remove any particulate matter.

- Apply the clarified sample to the equilibrated column at a controlled flow rate to allow for sufficient interaction time between the target protein and the immobilized dye.

3. Washing:

- After the entire sample has passed through the column, wash the column with several volumes of the binding buffer to remove any non-specifically bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

4. Elution:

- Elute the bound target protein from the column by changing the buffer conditions. This can be achieved through several methods:

- Specific Elution: Introduce a competing ligand (e.g., a high concentration of the protein's natural cofactor like NAD⁺ or ATP) into the buffer.

- Non-specific Elution: Change the pH or increase the ionic strength of the buffer (e.g., using a high salt concentration like 1 M NaCl) to disrupt the protein-dye interaction.

- Collect the eluted fractions.

5. Analysis:

- Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an enzyme activity assay.

- Pool the fractions containing the purified protein and dialyze them against a suitable storage buffer.

Visualizing the Affinity Chromatography Workflow

The following diagram illustrates the key steps in the affinity chromatography process using this compound as the immobilized ligand.

Caption: Workflow of protein purification using affinity chromatography.

References

- 1. Structure-activity relationships of novel P2-receptor antagonists structurally related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 5. Dye-Ligand Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. This compound | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular formula and weight of C.I. Reactive Blue 2.

An In-depth Technical Guide to C.I. Reactive Blue 2

For researchers, scientists, and drug development professionals, C.I. This compound is a versatile tool with applications ranging from a dye in the textile industry to a valuable biochemical probe. This guide provides a comprehensive overview of its chemical properties, biological activity, and experimental applications, with a focus on its role as an enzyme and receptor antagonist.

Chemical and Physical Properties

C.I. This compound, also known by its synonyms Procion Blue HB and Cibacron Blue F3GA, is an anthraquinone-based reactive dye.[1][2] Its chemical identity is defined by the CAS number 12236-82-7.[1][3] The compound's properties can be described for both its free acid form and its more commonly used trisodium (B8492382) salt, which has greater solubility in water.

| Property | Value (Free Acid) | Value (Trisodium Salt) |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃[2] | C₂₉H₁₇ClN₇Na₃O₁₁S₃[1][4] |

| Molecular Weight | 774.16 g/mol [3][5] | 840.11 g/mol [1] |

| Appearance | Dark blue powder[5] | Dark blue powder |

| Solubility | Soluble in H₂O[5] | Good solubility in water[1] |

| Storage Temperature | 2-8°C[6] | 2-8°C |

Biological Activity and Mechanism of Action

The biological activity of C.I. This compound stems from its structural similarity to nucleotide-containing coenzymes such as ATP and NAD⁺.[7] This allows it to act as a competitive inhibitor for a variety of enzymes that possess nucleotide-binding sites.[7][8]

Enzyme Inhibition: C.I. This compound is a known inhibitor of various enzymes, including kinases and dehydrogenases.[7][9] For instance, it has been shown to be a potent noncompetitive inhibitor of a thylakoid protein kinase with a Kᵢ of 6-8 µM.[9] It also inhibits R46β-lactamase with a Kᵢ of 1.2 µM.[10] Its ability to bind to the dinucleotide fold makes it a useful tool for studying the structure and function of these enzymes.[8]

Purinergic Receptor Antagonism: This compound is widely used as a purinergic antagonist, particularly for P2 receptors.[3][11] It has been shown to antagonize ATP-activated channels and can induce Ca²⁺ oscillations in cells, potentially through the activation of the PLC cascade.[3]

Protein Synthesis Inhibition: In some mammalian cell extracts, C.I. This compound has been identified as a potent inhibitor of protein synthesis.[2]

Experimental Protocols

Protocol for Enzyme Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory effect of C.I. This compound on a target enzyme that utilizes a nucleotide cofactor (e.g., ATP or NAD⁺).

1. Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Nucleotide cofactor (e.g., ATP, NAD⁺)

-

C.I. This compound (stock solution prepared in an appropriate buffer, e.g., Tris-HCl)

-

Assay buffer (specific to the enzyme being studied)

-

96-well microplate

-

Microplate reader

2. Method: a. Prepare a series of dilutions of C.I. This compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ or IC₅₀. b. To each well of the microplate, add the assay buffer, the substrate, and the appropriate concentration of C.I. This compound. c. Add the nucleotide cofactor to each well. d. To initiate the reaction, add the purified enzyme to each well. The final volume in each well should be consistent. e. Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time. f. Stop the reaction (if necessary, depending on the detection method). g. Measure the enzyme activity by monitoring the product formation or substrate depletion using a microplate reader at the appropriate wavelength. h. Run control reactions without the inhibitor to determine the maximal enzyme activity. i. Plot the enzyme activity as a function of the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀. j. To determine the mode of inhibition (e.g., competitive, noncompetitive), the experiment should be repeated with varying concentrations of the nucleotide cofactor.

Protocol for Affinity Chromatography

C.I. This compound can be immobilized on a solid support (e.g., agarose) to create an affinity chromatography matrix for the purification of proteins with nucleotide-binding sites.[12][13]

1. Materials:

-

Cibacron Blue F3GA-agarose column

-

Crude protein extract containing the target protein

-

Equilibration buffer

-

Wash buffer

-

Elution buffer (containing a high concentration of salt, e.g., 0.5 M KCl, or the nucleotide cofactor)

2. Method: a. Equilibrate the Cibacron Blue F3GA-agarose column with the equilibration buffer. b. Load the crude protein extract onto the column. c. Wash the column extensively with the wash buffer to remove unbound proteins. d. Elute the bound protein using the elution buffer. The high salt concentration or the presence of the free nucleotide will disrupt the interaction between the target protein and the immobilized dye. e. Collect the fractions and analyze them for the presence of the target protein using methods such as SDS-PAGE or Western blotting.

Visualizations

Below are diagrams illustrating the mechanism of action and a general experimental workflow for C.I. This compound.

Caption: Competitive inhibition of an enzyme by C.I. This compound.

Caption: Workflow for protein purification using C.I. This compound affinity chromatography.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cibacron Blue 3GA Agarose, saline suspension, Fast flow | C29H17ClN7Na3O11S3 | CID 9875920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dye content ≥55 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 12236-82-7 [chemicalbook.com]

- 7. A Triazine Dye, Cibacron Blue F3GA, Decreases Oxacillin Resistance Levels in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a potent inhibitor of a thylakoid protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CIBACRON BLUE 3G-A | TargetMol [targetmol.com]

- 11. Procion Blue HB 12236-82-7 | MCE [medchemexpress.cn]

- 12. The interaction of Cibacron Blue F3GA with troponin and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Dye-Ligand Affinity Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of dye-ligand affinity chromatography, a powerful and versatile technique for the purification of proteins and other biomolecules. By leveraging the specific interactions between immobilized textile dyes and target molecules, this chromatographic method offers a cost-effective, scalable, and efficient alternative to traditional affinity purification strategies.

Core Principles of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography operates on the principle of selective and reversible binding between a target protein and a dye molecule that is covalently immobilized on a solid support matrix.[1][2] This pseudo-affinity chromatography technique utilizes synthetic dyes that can mimic the structure of biological substrates or cofactors, enabling the purification of a wide range of proteins, including enzymes, antibodies, and albumin.[3][4]

The interaction between the protein and the immobilized dye is a complex interplay of various forces:

-

Ionic Interactions: This is often the predominant force, particularly with dyes like Cibacron Blue 3G-A. The sulfonate groups on the dye molecule are negatively charged and interact with positively charged amino acid residues on the protein surface.[5]

-

Hydrophobic Interactions: The aromatic rings of the dye molecule can engage in hydrophobic interactions with non-polar regions of the target protein.[5]

-

Affinity Interactions: Certain dyes exhibit a specific affinity for the binding sites of particular enzymes, often mimicking the structure of nucleotides like NAD⁺ or NADP⁺.[6] This makes dye-ligand chromatography particularly effective for the purification of dehydrogenases and kinases.

The initial discovery of this technique stemmed from the observation that Blue Dextran, a dye-dextran conjugate used as a void volume marker in size-exclusion chromatography, unexpectedly bound to certain proteins like pyruvate (B1213749) kinase.[3][6] This led to the identification of the reactive dye, Cibacron Blue F3G-A, as the interacting component.[3]

The Ligands: Reactive Dyes

The dyes employed in this technique are typically reactive textile dyes, which are advantageous due to their low cost, ready availability, and stability.[3][6] These dyes consist of a chromophore, which provides the color and primary interaction sites, and a reactive group, such as a chlorotriazine ring, that allows for covalent immobilization to the chromatography matrix.[5][7]

Commonly used reactive dyes include:

| Dye Class | Example | Typical Applications |

| Blue Reactive Dyes | Cibacron Blue F3G-A, Procion Blue MX-R | Purification of albumin, dehydrogenases, kinases, interferons.[3] |

| Red Reactive Dyes | Procion Red HE-3B | Purification of NADP⁺ dependent dehydrogenases, enterotoxins.[6] |

| Yellow Reactive Dyes | Yellow H-A | Used in combination with other dyes for screening and purification. |

| Brown Reactive Dyes | Brown MX-5BR | Offers alternative selectivity for various proteins. |

The choice of dye is critical and often determined empirically by screening a variety of dyes for their ability to bind the target protein.[8]

The Experimental Workflow

The process of dye-ligand affinity chromatography can be broken down into several key stages, from the preparation of the affinity matrix to the elution of the purified protein.

Detailed Experimental Protocols

This protocol describes the covalent attachment of Cibacron Blue F3GA to an agarose (B213101) matrix.

Materials:

-

Cross-linked agarose beads (e.g., Sepharose CL-6B)

-

Cibacron Blue F3GA

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Deionized water

-

Sintered glass funnel

-

Reaction vessel with overhead stirring

Methodology:

-

Matrix Preparation: Wash 100 mL of settled agarose beads with 10 volumes of deionized water on a sintered glass funnel.

-

Dye Solution Preparation: Dissolve 1 g of Cibacron Blue F3GA in 100 mL of deionized water.

-

Immobilization Reaction:

-

Transfer the washed agarose beads to the reaction vessel and add the dye solution.

-

Stir the slurry gently at room temperature for 30 minutes.

-

Add 20 g of solid NaCl and continue stirring for another 30 minutes.

-

Increase the temperature of the slurry to 60°C.

-

Add 1 g of solid Na₂CO₃ and continue the reaction with stirring at 60°C for 2 hours.

-

-

Washing:

-

Allow the slurry to cool to room temperature.

-

Collect the dye-immobilized beads on a sintered glass funnel and wash extensively with deionized water until the filtrate is colorless.

-

Wash the beads with 1 M NaCl to remove any non-covalently bound dye.

-

Finally, wash with several volumes of deionized water.

-

-

Storage: Store the prepared affinity matrix in a suitable buffer (e.g., 20% ethanol) at 4°C.

This protocol provides a method for the purification of Human Serum Albumin from plasma.

Materials:

-

Cibacron Blue-Agarose affinity matrix

-

Human plasma sample

-

Binding Buffer: 20 mM Sodium Phosphate, pH 7.0[9]

-

Elution Buffer: 20 mM Sodium Phosphate, 1.5 M NaCl, pH 7.0[9]

-

Chromatography column

-

Peristaltic pump

-

UV spectrophotometer or protein assay reagents

Methodology:

-

Column Packing and Equilibration:

-

Pack a chromatography column with the Cibacron Blue-Agarose matrix.

-

Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a linear flow rate of 10-20 cm/h.[1]

-

-

Sample Preparation and Application:

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of all unbound proteins.[9]

-

-

Elution:

-

Elute the bound HSA from the column using the Elution Buffer.

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm or using a protein assay.

-

-

Analysis: Analyze the collected fractions for purity using SDS-PAGE. Pool the fractions containing pure HSA.

-

Regeneration: Regenerate the column by washing with 3-5 CV of high salt buffer (e.g., 2 M NaCl), followed by 3-5 CV of deionized water, and finally re-equilibrate with Binding Buffer or store in 20% ethanol.[9]

Data Presentation: Performance of Dye-Ligand Chromatography

The efficiency of a purification step is typically evaluated by its purification factor, recovery yield, and the binding capacity of the matrix. The following tables summarize representative quantitative data for the purification of common proteins using dye-ligand affinity chromatography.

Table 1: Purification of Human Serum Albumin (HSA) using Cibacron Blue F3GA-based Matrices

| Matrix | Binding Capacity (mg HSA/g matrix) | Purity (%) | Recovery (%) | Reference |

| Cibacron Blue F3GA-Magnetic Silica (B1680970) | 34.9 | >95 | N/A | [3] |

| Cibacron Blue F3GA-Polyamide Hollow-Fiber | 147 | >98 | 98 | [10] |

| Blue Sepharose 6 Fast Flow | >18 | >90 | >90 | [9][11] |

Table 2: Purification of Lactate (B86563) Dehydrogenase (LDH) using various Dye-Ligand Matrices

| Matrix | Source | Purification Factor (-fold) | Recovery (%) | Elution Condition | Reference |

| Biomimetic Dye-Agarose | Bovine Heart | 25 | 64 | NAD+/sulphite | [12] |

| Cibacron Blue 3GA-Agarose | Turtle White Muscle | 1.1 | 23 | 0-2 M KCl gradient | [13] |

| CM-Sephadex (Ion Exchange) followed by Affinity | Rabbit RBC | 1500-2500 | 45-60 | N/A | [14] |

Molecular Interactions and Selectivity

The selectivity of dye-ligand chromatography is governed by the specific interactions between the dye and the target protein. While some interactions are non-specific, such as ionic and hydrophobic forces, the "biomimetic" nature of some dyes allows for highly specific binding.